molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose

N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose

Cat. No.: B13863822
M. Wt: 327.33 g/mol
InChI Key: CPXVOVGNKRERLG-VJDSNFAGSA-N
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Description

Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid Fructose is commonly found in many plants, where it is often bonded to glucose to form the disaccharide sucrose Phenylalanine is a building block of proteins and is crucial for the biosynthesis of other amino acids and neurotransmitters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of fructose with phenylalanine under controlled conditions. One common method involves mixing equimolar amounts of fructose and phenylalanine in water, followed by adjusting the pH to around 10 to dissolve all solids. The pH is then adjusted to 7.4 using a concentrated acid .

Industrial Production Methods: Industrial production of fructose-phenylalanine may involve similar methods but on a larger scale. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Fructose can be oxidized to form different products, such as gluconic acid.

    Reduction: Phenylalanine can be reduced to form phenylethylamine.

    Substitution: Both fructose and phenylalanine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Gluconic acid from fructose.

    Reduction: Phenylethylamine from phenylalanine.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Fructose-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in carbohydrate and amino acid metabolism, influencing their activity and regulation.

    Pathways Involved: It may affect pathways related to energy production, neurotransmitter synthesis, and protein biosynthesis.

Comparison with Similar Compounds

Fructose-phenylalanine can be compared with other similar compounds, such as:

    Fructose-tyrosine: Similar to fructose-phenylalanine but involves tyrosine, another amino acid.

    Fructose-tryptophan: Combines fructose with tryptophan, an amino acid involved in serotonin synthesis.

    Phenylalanine-glucose: Combines phenylalanine with glucose instead of fructose.

Uniqueness: Fructose-phenylalanine is unique due to the specific combination of fructose and phenylalanine, which imparts distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential role in metabolic pathways make it a compound of interest in multiple research fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of fructose-phenylalanine, researchers can explore its full potential and develop innovative applications in science and industry.

Properties

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1

InChI Key

CPXVOVGNKRERLG-VJDSNFAGSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O

Origin of Product

United States

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